molecular formula C26H24ClN3O4 B2865490 N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 932469-83-5

N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2865490
CAS No.: 932469-83-5
M. Wt: 477.95
InChI Key: HHIJZONLLIBLOD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic small molecule of high interest in medicinal chemistry and biochemical research. This compound features a quinolin-2-one core, a scaffold noted in scientific literature for its diverse biological activities (PMC Disclaimer). The molecular structure integrates multiple pharmacophores, including a 4-chlorophenyl acetamide group and a 4-methoxyphenyl aminomethyl substituent, which may contribute to its potential interactions with biological targets. Its core structure suggests potential as a candidate for investigating enzyme inhibition, protein-protein interactions, or cellular signaling pathways. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead molecule in the development of novel therapeutic agents. As with all our products, this compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-22-11-8-20(9-12-22)28-15-18-13-17-3-10-23(34-2)14-24(17)30(26(18)32)16-25(31)29-21-6-4-19(27)5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIJZONLLIBLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide, also known by its CAS number 932358-65-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

The molecular formula of this compound is C26H25N3O4C_{26}H_{25}N_{3}O_{4} with a molecular weight of 443.5 g/mol. The structure features a quinoline core substituted with methoxy and chlorophenyl groups, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC26H25N3O4
Molecular Weight443.5 g/mol
CAS Number932358-65-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the quinoline derivative through condensation reactions followed by functional group modifications to introduce the methoxy and chloro substituents.

Antimicrobial Activity

Research indicates that derivatives of quinoline structures exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of membrane integrity, leading to cell death.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds with similar scaffolds can effectively target multiple cancer cell lines.

Enzyme Inhibition

Enzyme inhibition is another area where this compound shows promise. Compounds with similar structures have been reported as effective inhibitors of acetylcholinesterase and urease, which are critical in various physiological processes and disease states. The inhibition constants (IC50 values) for these activities often fall within a range that indicates significant potency.

Case Studies

  • Antimicrobial Screening : A study conducted on quinoline derivatives showed that several compounds exhibited zone inhibition diameters ranging from 16 mm to 31 mm against tested pathogens, indicating promising antimicrobial efficacy.
  • Cancer Cell Line Studies : In vitro assays on cancer cell lines revealed that compounds similar to N-(4-chlorophenyl)-2-(7-methoxy...) induced apoptosis at concentrations as low as 10 µM, showcasing their potential as anticancer agents.
  • Enzyme Inhibition Assays : The compound was evaluated for its acetylcholinesterase inhibitory activity, yielding an IC50 value of approximately 0.63 µM, indicating high potency in enzyme inhibition compared to standard inhibitors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Quinoline and Chromenone-Based Analogs
  • 2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (): Key difference: Replacement of the 4-chlorophenyl group with a 3-(trifluoromethyl)phenyl moiety. Impact: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the chloro substituent .
  • N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (): Key difference: Chromenone core instead of quinoline, with an ether linkage.
Thieno-Pyrimidine and Sulfanyl Derivatives
  • 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (): Key difference: Introduction of a sulfanyl group at position 3 of the quinoline core. Impact: Sulfur atoms improve solubility in polar solvents but may reduce membrane permeability compared to the amino methyl group in the target compound .
  • 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (): Key difference: Thieno-pyrimidine core with a sulfanyl-acetamide chain.
Coupling Reactions ()

The target compound’s synthesis likely involves coupling reactions similar to those described for 2-cyano-N-(4-sulfamoylphenyl)acetamide derivatives (e.g., compounds 13a–e). Key observations:

  • Yield : High yields (94–95%) for analogs with methoxy and methyl substituents (e.g., 13b), suggesting stability of electron-donating groups during coupling .
  • Spectroscopic Data : IR peaks at ~1664 cm⁻¹ (C=O stretch) and NMR signals for methoxy groups (δ ~3.77 ppm) align with the target compound’s expected spectral profile .
Anti-Inflammatory Derivatives ()

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-chloroacetamide demonstrated superior in vitro anti-inflammatory activity to ibuprofen.

Crystallographic and Conformational Analysis

  • N-(Substituted phenyl)-2-chloroacetamides (): Hydrogen bonding: Intramolecular C–H···O and intermolecular N–H···O interactions stabilize crystal packing. Similar interactions are expected in the target compound due to its amide group . Dihedral angles: In analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, dihedral angles between aromatic rings range from 54.8° to 77.5°, indicating conformational flexibility. The target compound’s 3-aminomethyl group may restrict rotation, reducing flexibility .
Anti-Inflammatory and Kinase Inhibition
  • Chromenone and quinoline derivatives () show promise in anti-inflammatory and kinase inhibition (e.g., CDK5/p25). The target compound’s 4-methoxyphenylamino group may enhance kinase binding through hydrogen bonding .
Metabolic Stability
  • Trifluoromethyl groups () and chlorophenyl substituents () improve metabolic stability by resisting oxidative degradation. The target compound’s 4-chlorophenyl group may similarly enhance in vivo half-life .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight Notable Activity Reference
Target Compound Quinoline 4-Chlorophenyl, 4-methoxyphenylamino ~455.9* N/A -
2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxoquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Quinoline 3-(Trifluoromethyl)phenyl ~492.4 N/A
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxochromen-7-yl)oxy]acetamide Chromenone 2-Chlorophenyl, methyl ~343.8 N/A
2-[(6-Chloro-2-oxoquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Quinoline Sulfanyl, 4-methylphenyl ~434.9 N/A

*Calculated based on molecular formula.

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